![molecular formula C16H23NO2 B12528700 6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester CAS No. 661454-82-6](/img/structure/B12528700.png)
6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester is an organic compound with the molecular formula C17H23NO2. It is a derivative of heptenoic acid and is characterized by the presence of a methyl ester group and a methyl(phenylmethyl)amino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester typically involves the esterification of 6-heptenoic acid with methanol in the presence of an acid catalyst The reaction conditions often include refluxing the mixture to facilitate the esterification process
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester and amino groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Heptenoic acid methyl ester: A simpler ester derivative without the amino group.
Heptanoic acid, 2-methyl-, methyl ester: Another ester with a different substitution pattern on the heptanoic acid backbone.
Uniqueness
6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester is unique due to the presence of both the methyl ester and methyl(phenylmethyl)amino groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
661454-82-6 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
methyl 2-[benzyl(methyl)amino]hept-6-enoate |
InChI |
InChI=1S/C16H23NO2/c1-4-5-7-12-15(16(18)19-3)17(2)13-14-10-8-6-9-11-14/h4,6,8-11,15H,1,5,7,12-13H2,2-3H3 |
InChI Key |
RHIJZBBFPXFZSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(CCCC=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


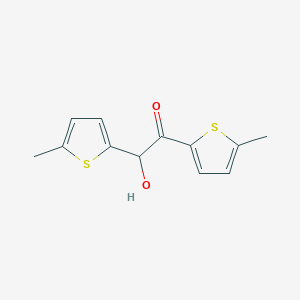
![Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane](/img/structure/B12528633.png)
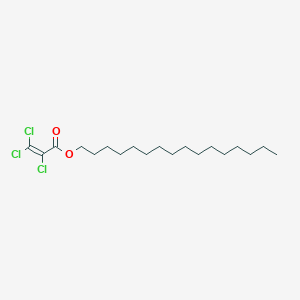
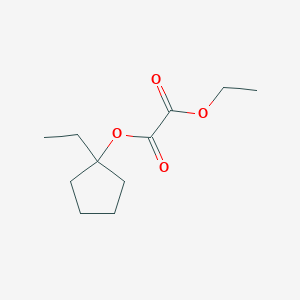
![2-Methyl-N-{[4-(propan-2-yl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12528651.png)
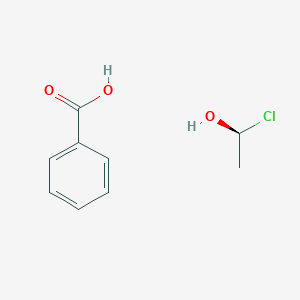
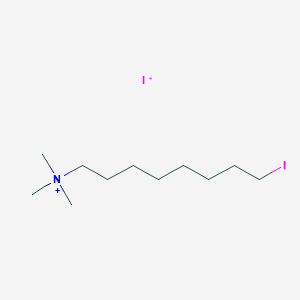
![1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide](/img/structure/B12528669.png)
![8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol](/img/structure/B12528672.png)
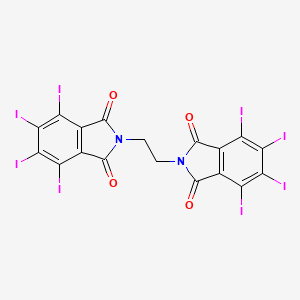
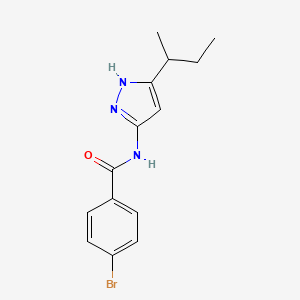
![Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-](/img/structure/B12528684.png)
![S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate](/img/structure/B12528693.png)

